
1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one, also known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one is not fully understood; however, studies have suggested that it acts by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound has also been shown to interact with various cellular targets, including tubulin, histone deacetylase, and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one in lab experiments is its high potency and selectivity towards specific cellular targets. However, one limitation is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of more effective delivery systems. This compound also holds potential for use in combination therapies and as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one involves the reaction of 4-methoxybenzaldehyde, phenoxyacetic acid, and 3-pyridinecarboxylic acid with triethylamine and acetyl chloride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and memory by enhancing synaptic plasticity.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-phenoxy-4-pyridin-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-17-11-9-16(10-12-17)23-19(15-6-5-13-22-14-15)20(21(23)24)26-18-7-3-2-4-8-18/h2-14,19-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGHGINLZBMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

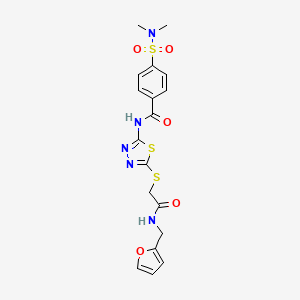
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2881424.png)

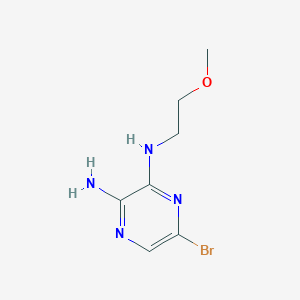
![N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2881429.png)

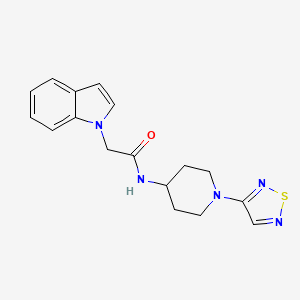
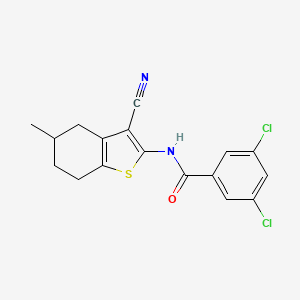
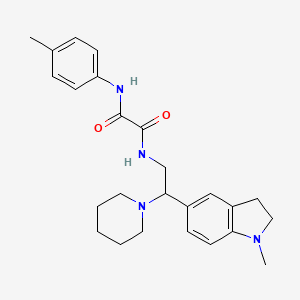
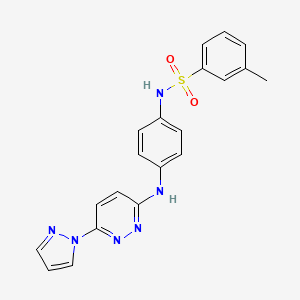
![2-((2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2881437.png)
![ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2881438.png)

![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881445.png)